N,N,N',N'-tetramethyloctane-1,8-diamine
Description
N,N,N',N'-Tetramethyloctane-1,8-diamine is a cationic gemini surfactant characterized by a polymethylene spacer (eight methylene groups) and quaternary ammonium headgroups with branched tridecane-2-yl alkyl chains. Its structure enables unique self-assembly properties in aqueous solutions, forming micelles with low critical micelle concentration (cmc) values (~6.5 × 10⁻⁴ mol/L) and high zeta potentials (~+50 mV), contributing to microbicidal activity against Gram-positive and Gram-negative bacteria . The compound’s synthesis involves quaternization of the amine groups, yielding dibromide salts with defined NMR and IR spectral signatures . Its applications span surfactant chemistry, materials science, and pharmacology, where its amphiphilic nature and tunable spacer length are exploited for tailored aggregation behavior .
Properties
IUPAC Name |
N,N,N',N'-tetramethyloctane-1,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-13(2)11-9-7-5-6-8-10-12-14(3)4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFCUZHPGXDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275488 | |
| Record name | N,N,N',N'-tetramethyloctane-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27397-06-4 | |
| Record name | N,N,N',N'-tetramethyloctane-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-tetramethyloctane-1,8-diamine can be synthesized through the reaction of 1,8-octanediamine with methylating agents such as methyl iodide. The reaction typically involves the following steps:
Reaction with Methyl Iodide: 1,8-octanediamine is reacted with an excess of methyl iodide in the presence of a base such as sodium hydroxide. This results in the formation of N,N,N’,N’-tetramethyloctane-1,8-diamine iodide.
Neutralization: The iodide salt is then treated with a base to neutralize the compound and obtain the free amine.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetramethyloctane-1,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetramethyloctane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the amine groups.
Reduction: Reduced forms of the compound.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N,N’,N’-tetramethyloctane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetramethyloctane-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the amine groups can interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Aggregation Properties of Gemini Surfactants
| Compound | Spacer Length | cmc (mol/L) | Micelle Size (nm) | Zeta Potential (mV) |
|---|---|---|---|---|
| This compound | 8 | 6.5 × 10⁻⁴ | 3.5–5 | +50 |
| Hexane-1,6-diamine analog | 6 | 8.2 × 10⁻⁴ | 2.8–3.5 | +48 |
| Dodecyl chain analog | 8 | ~9.0 × 10⁻⁴ | 4.0–6.0 | +45 |
Pharmacologically Active Diamines
- Methoctramine (N,N′-bis(6-aminohexyl)octane-1,8-diamine): A muscarinic receptor antagonist, methoctramine shares the octane-1,8-diamine backbone but features primary amine termini. This structural difference abolishes surfactant properties but confers ~82% inhibition of ExoU phospholipase activity, demonstrating the impact of terminal group substitution on biological targeting .
- FeSO₄-PyED complex: A pyridine-substituted derivative, (Z)-N,N′-bis[1-pyridin-2-yl-meth-(E)-ylidene]oct-4-ene-2,6-diyne-1,8-diamine, exhibits heat-activated cytotoxicity in melanoma cells, leveraging metal coordination for therapeutic applications .
Structural and Crystallographic Comparisons
- Schiff base derivatives : N,N′-bis(3-ethoxy-2-hydroxybenzylidene)-octane-1,8-diamine forms planar or perpendicular conformations in crystal structures, influencing electronic properties and ligand-metal coordination .
- N,N′-dimethyloctane-1,8-diamine : The dimethyl analog (CAS 33563-54-1) lacks quaternized nitrogens, reducing water solubility and surfactant efficacy compared to the tetramethyl derivative .
Key Structural Determinants of Function
- Quaternary ammonium groups : Essential for surfactant activity, enhancing water solubility and electrostatic stabilization of micelles.
- Spacer length : Longer spacers (e.g., octane vs. hexane) lower cmc and increase micelle size due to enhanced hydrophobic interactions.
- Chain branching : Branched alkyl chains (e.g., tridecane-2-yl) improve packing efficiency at interfaces, reducing cmc compared to linear analogs .
Biological Activity
N,N,N',N'-tetramethyloctane-1,8-diamine, also known as TMODA, is an organic compound with the molecular formula C12H28N2. It is characterized by two amine groups and four methyl groups attached to the nitrogen atoms. This compound has garnered attention for its diverse applications in chemistry and biology, particularly as a ligand in coordination chemistry and as a reagent in biochemical assays.
TMODA is a diamine that can undergo various chemical reactions, including oxidation, reduction, and substitution. Its synthesis typically involves the reaction of 1,8-octanediamine with methylating agents such as methyl iodide.
Key Chemical Reactions
- Oxidation : TMODA can be oxidized using agents like hydrogen peroxide.
- Reduction : It can be reduced with lithium aluminum hydride.
- Substitution : The amine groups can react with electrophiles.
Biological Applications
TMODA's biological activity is primarily attributed to its ability to interact with biological molecules, influencing their activity and function. Here are some notable applications:
1. Ligand in Coordination Chemistry
TMODA serves as a ligand in coordination complexes, facilitating reactions that are essential in numerous biochemical pathways.
2. Synthesis of Biologically Active Molecules
The compound is utilized in synthesizing various biologically active molecules, which can have therapeutic implications.
3. Reagent in Biochemical Assays
TMODA acts as a reagent in biochemical assays, allowing for the detection and quantification of different biomolecules.
The mechanism of action of TMODA involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form complexes with metal ions, aiding in catalytic processes. Additionally, TMODA's structure allows it to mimic certain biological substrates, enhancing its efficacy in biochemical reactions.
Case Studies and Research Findings
Several studies have explored the biological activity of TMODA:
- Antimicrobial Activity : Research has demonstrated that TMODA exhibits significant antibacterial properties against various strains of bacteria. For instance, studies indicated that TMODA could inhibit the growth of Escherichia coli and Staphylococcus aureus at specific concentrations.
- Cytotoxicity Studies : In vitro studies on cancer cell lines have shown that TMODA can induce apoptosis in certain types of cancer cells. The compound was found to affect cell viability significantly when tested on MCF-7 breast cancer cells, leading to a reduction in cell proliferation.
Data Table: Biological Activity Overview
Safety and Toxicology
While TMODA has promising biological activities, it is important to note its safety profile. The compound is classified under hazardous materials due to its potential toxicity upon inhalation or dermal exposure. Appropriate safety measures should be taken when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
